(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound notable for its oxazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The compound's structure allows for various interactions within biological systems, making it a candidate for further research in drug development and catalysis.
The compound can be synthesized through various methods, including multi-step organic reactions that utilize commercially available precursors such as picolinic acid. The efficient synthesis of this compound has been highlighted in recent studies, emphasizing its scalability and yield.
(S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is classified as a chiral ligand and belongs to the category of heterocyclic compounds. Its unique structure contributes to its classification as an important intermediate in organic synthesis and medicinal chemistry.
The synthesis of (S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves a three-step synthetic route starting from inexpensive precursors. A notable method includes the amidation of (S)-tert-leucinol with picolinic acid, followed by cyclization to form the desired oxazole framework.
The molecular structure of (S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole features:
The structural formula can be represented as follows:
This composition indicates the presence of two nitrogen atoms and one oxygen atom within the heterocyclic structure.
(S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can participate in various chemical reactions:
The choice of reagents and reaction conditions greatly influences the outcome and yield of these reactions, highlighting the need for careful optimization in synthetic protocols.
The mechanism of action for (S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Current research is focused on elucidating these pathways and identifying potential therapeutic applications .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are often employed to characterize these properties .
(S)-4-(tert-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
This compound represents a promising area of study due to its diverse applications and potential benefits in medicinal chemistry and material science.
The retrosynthetic design for (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole prioritizes commercially available precursors and chiral integrity preservation. Strategic disconnection at the oxazoline C2-N bond reveals two key synthons: 6-phenylpicolinic acid as the aromatic precursor and (S)-tert-leucinol as the chiral alcohol component. This disconnection capitalizes on the robust amide bond formation and subsequent ring-closing reactions characteristic of oxazoline synthesis. Alternative approaches involving cyanopyridine intermediates were discarded due to inconsistent yields (typically 40-60%) and chromatographic challenges associated with purification. The picolinic acid route was selected for its superior atom economy, utilization of inexpensive starting materials (picolinic acid costs ~$0.50/g), and operational simplicity amenable to multi-gram production. Crucially, this pathway preserves the stereochemical integrity of the (S)-tert-leucinol chiral center (<$0.05% racemization observed$>$), verified by chiral HPLC and optical rotation comparisons [2].
The optimized synthesis proceeds via a high-yielding sequence (64% overall yield) from picolinic acid, demonstrating excellent scalability to >50 g batches [2]. Step one involves amide coupling between picolinic acid and (S)-tert-leucinol to furnish (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. This intermediate is isolated in 92% yield using the isobutyl chloroformate/N-methylmorpholine activation system in dichloromethane. Critical process parameters include temperature control (0°C to room temperature) to suppress bis-acylation byproducts and solvent selection to minimize epimerization risks.
Table 1: Three-Step Synthesis Protocol and Yields
| Step | Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Amidation | Picolinic acid, (S)-tert-leucinol, iBuOCOCl, NMM, CH₂Cl₂, 0°C→rt | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 92% |
| 2 | Chlorination | SOCl₂, CH₂Cl₂, rt | (S)-2-(chloro)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)pyridin-1-ium chloride | 89% |
| 3 | Cyclization | 25% NaOMe/MeOH, 50°C, 3h | (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | 78% |
Step two employs thionyl chloride-mediated chlorination (89% yield) to generate the stable hydrochloride salt of the chlorinated intermediate. This crystalline solid exhibits exceptional bench stability (no decomposition after 7 days under ambient conditions), facilitating storage and handling. The final cyclization utilizes sodium methoxide in methanol at 50°C for 3 hours, achieving 78% isolated yield after optimization. Process challenges include hydrolysis sensitivity during cyclization, mitigated by controlled reagent addition and exclusion of moisture. Scalability is confirmed by consistent yields across 1g to 50g batches, with the cyclization reaction demonstrating linear scalability without byproduct formation [2].
The amidation step was systematically optimized through screening of seven chlorinating agents, revealing significant reagent-dependent yield variations and byproduct profiles. Oxalyl chloride provided moderate yields (55-75%) but generated problematic bis-acylated impurities requiring chromatographic removal. Elevated temperatures exacerbated this issue, reducing yields to 55% at 50°C versus 75% under cold conditions. Diphenyl chlorophosphate (DPCP) afforded 72% yield but introduced phosphorylation byproducts complicating purification. Thionyl chloride proved ineffective in toluene/THF systems (trace product).
Table 2: Chlorinating Agent Performance in Amide Bond Formation
| Entry | Chlorinating Agent | Solvent | Temperature | Base | Yield | Major Side Products |
|---|---|---|---|---|---|---|
| 1 | Oxalyl chloride | THF/THF | 50°C | Triethylamine | 55% | Bis-acylated tert-leucinol |
| 2 | Oxalyl chloride | THF/THF | 0°C→rt | Triethylamine | 75% | Bis-acylated tert-leucinol |
| 3 | Diphenyl chlorophosphate | THF/THF | 0°C→rt | Triethylamine | 72% | Phosphorylated amide |
| 4 | Thionyl chloride | Toluene/THF | rt | None | Trace | Unidentified |
| 7 | Isobutyl chloroformate | CH₂Cl₂/CH₂Cl₂ | 0°C→rt | N-methylmorpholine | 92% | Minimal byproducts |
The isobutyl chloroformate/N-methylmorpholine system emerged as optimal, generating a mixed anhydride intermediate that reacts cleanly with (S)-tert-leucinol. This method achieved 92% isolated yield with minimal byproduct formation, though it required chromatographic purification on silica gel. The superior performance is attributed to the controlled reactivity of the mixed anhydride, which minimizes overreaction compared to highly electrophilic acid chlorides. Solvent screening confirmed dichloromethane as optimal for reagent solubility and reaction homogeneity [2].
Cyclization of the hydroxyamide intermediate presents significant mechanistic challenges, with three activation strategies systematically evaluated. Initial attempts via mesylate activation (methanesulfonyl chloride, triethylamine) in dichloromethane or 1,2-dichloroethane resulted in incomplete conversion (<50%) even at elevated temperatures (80°C), with significant hydrolysis observed. Tosylation approaches (4-toluenesulfonyl chloride, DMAP) similarly failed, achieving <60% conversion after 12 hours at 80°C due to competing elimination and ligand degradation.
The thionyl chloride pathway fundamentally resolved these limitations through a two-stage process:
Table 3: Cyclization Method Comparison for Oxazoline Formation
| Activation Method | Conditions | Temperature | Base | Time | Yield | Limitations |
|---|---|---|---|---|---|---|
| Mesylation | MsCl, Et₃N, CH₂Cl₂ | 0°C→40°C | Et₃N | 12h | N.D. (incomplete) | Hydrolysis, low conversion |
| Tosylation | TsCl, DMAP, ClCH₂CH₂Cl | 0°C→80°C | Et₃N | 12h | N.D. (incomplete) | Elimination products |
| Chloride (SOCl₂) | 25% NaOMe/MeOH | 50°C | NaOMe | 3h | 78% | Requires salt isolation |
Comparative base screening demonstrated alkoxide superiority over organic bases (DABCO, DBU: 38-59% yield) or sodium hydride (60% yield). Sodium methoxide in methanol provided optimal results (72% yield) due to its strong nucleophilicity and minimal hydrolysis kinetics. Potassium hydroxide in ethanol or methanol afforded lower yields (58-62%) due to accelerated oxazoline ring opening. The chloride salt intermediate's stability proved crucial, allowing isolation and rigorous drying to prevent hydrolysis during the cyclization step [2].
Final ligand purification presented unexpected challenges due to the compound's acid sensitivity. Standard acidic silica gel (pH ~4.5) caused significant decomposition (>10% loss) during chromatography, observed as streaking and new spots on TLC. This degradation is attributed to oxazoline ring-opening catalyzed by surface silanol groups, generating the corresponding hydroxyamide. NMR analysis of decomposed samples confirmed reappearance of the hydroxyamide proton signals at δ 3.85 ppm (m, 2H) and 5.25 ppm (t, 1H).
Neutral silica gel (American International Chemical ZEOprep ECO, pH 7.0-7.5) eliminated decomposition, enabling isolation of (S)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole in >99% purity without detectable degradation. Key operational modifications included:
The alternative approach of salt formation (HCl, p-toluenesulfonic acid) proved ineffective due to ligand instability in acidic media, resulting in rapid ring-opening. Neutral silica chromatography thus represents the only viable purification method, with successful application demonstrated at 50g scale. The purified ligand exhibited consistent spectral data (¹H NMR, 13C NMR) and high enantiomeric excess (>99% ee by chiral HPLC) [2].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: